1-Amino-4-methoxyisoquinoline
Description
1-Amino-4-methoxyisoquinoline is a heterocyclic compound featuring an amino group at the 1-position and a methoxy group at the 4-position of the isoquinoline scaffold. Isoquinoline derivatives are widely studied in medicinal chemistry due to their biological activities, including antimicrobial, anticancer, and kinase-inhibitory effects . The amino and methoxy substituents likely influence its electronic properties, solubility, and reactivity, as seen in related compounds (e.g., 1-Aminoisoquinoline, pKa = 7.62 ).
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-methoxyisoquinolin-1-amine |
InChI |
InChI=1S/C10H10N2O/c1-13-9-6-12-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3,(H2,11,12) |
InChI Key |
HXZWHNCJLQFSNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C2=CC=CC=C21)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Amino and Methoxy Substituents
1-Aminoisoquinoline
- Structure: Amino group at 1-position; lacks methoxy substitution.
- Key Properties: pKa = 7.62 (±1) at 20°C . Basic character due to the amino group, enhancing solubility in acidic media.
- Applications : Serves as a precursor for synthesizing more complex derivatives, such as kinase inhibitors .
4-Bromo-1-methoxyisoquinoline
- Structure : Methoxy at 1-position, bromo at 4-position.
- Key Properties :
- Synthetic Relevance : Bromine allows further functionalization via cross-coupling reactions .
1-(4-Aminophenyl)isoquinoline
- Structure: Amino group on a phenyl ring attached to the isoquinoline core (CAS: 58992-84-0) .
- Applications: Used as a pharmaceutical intermediate, highlighting its role in drug synthesis .
Quinoline Derivatives with Comparable Substituents
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structure: Quinoline core with amino, chloro, and methoxy substituents.
- Synthesis : Prepared via PdCl₂(PPh₃)₂-catalyzed cross-coupling, yielding a solid (m.p. 223–225°C) .
- Comparison: Quinoline vs. isoquinoline isomerism affects ring electronics and binding affinity in biological targets. Methoxy groups enhance solubility, while chloro groups increase stability .
pKa and Solubility
| Compound | pKa (20°C) | Substituent Effects |
|---|---|---|
| 1-Aminoisoquinoline | 7.62 ±1 | Amino group increases basicity |
| 3-Aminoisoquinoline | 5.05 ±1 | Positional isomerism lowers pKa |
| 1-Amino-4-methoxyisoquinoline (inferred) | ~7–8 | Methoxy (electron-donating) may slightly reduce basicity vs. 1-Aminoisoquinoline |
- Solubility: Methoxy groups generally improve solubility in polar solvents, as seen in methyl-substituted isoquinoline carboxylates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
